molecular formula C10H15N3O2 B014372 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol CAS No. 59578-66-4

4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol

Cat. No. B014372
CAS RN: 59578-66-4
M. Wt: 209.24 g/mol
InChI Key: IIDMFFRDEFHWCJ-UHFFFAOYSA-N
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Description

4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol is a significant tobacco-specific nitrosamine with implications in tobacco-related cancers. Its metabolic transformation, structural characterization, and interaction with biomolecules have been extensively studied to understand its carcinogenic pathways and chemical behavior.

Synthesis Analysis

The synthesis of this compound involves specific chemical pathways that yield it as a metabolite from its precursor, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK undergoes metabolic activation involving cytochrome P450 enzymes, leading to the formation of this compound among other metabolites (Smith et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various spectroscopic techniques, revealing its planar nature except for the methylnitrosamine group. This structural configuration plays a crucial role in its interaction with DNA and proteins, contributing to its biological activity (Katz et al., 1999).

Chemical Reactions and Properties

This compound undergoes enzymatic reactions leading to various metabolites, with cytochrome P450 enzymes playing a significant role in its bioactivation and detoxification. Its chemical properties, such as reactivity towards DNA, forming adducts, are central to understanding its carcinogenic potential (Upadhyaya et al., 2003).

Physical Properties Analysis

While specific physical properties such as melting point, boiling point, and solubility are not detailed in the referenced studies, the compound's stability and reactivity under various conditions are crucial for laboratory handling and experimental setups.

Chemical Properties Analysis

The chemical behavior of this compound, including its metabolic pathways and interaction with cellular components, highlights its significance in tobacco-induced carcinogenesis. Its metabolism in human and rodent systems reveals the formation of metabolites that contribute to DNA damage and tumor formation (Smith et al., 2003).

Scientific Research Applications

Biochemical Verification in Tobacco Use and Abstinence

4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, also known as NNAL, is used in biochemical verification of tobacco use and abstinence. It is one of several biomarkers reviewed for distinguishing cigarette smoking from the use of electronic nicotine delivery devices (ENDS) in clinical trials of smoking cessation. The use of biochemical markers like NNAL helps increase scientific rigor in these studies (Benowitz et al., 2019).

Tumorigenicity Studies

Research has explored the effects of NNAL and its analogues on tumorigenicity. For example, studies have examined the tumorigenic effects of NNAL in rats, investigating its role in inducing tumors in organs such as the liver, lung, and nasal cavity (Hecht et al., 1987).

Metabolism and Inhibition Studies

NNAL's metabolism in lung microsomes and its inhibition by compounds like isothiocyanates have been studied. These studies are crucial in understanding how NNAL, a carcinogen, is metabolically activated and how this activation might be inhibited (Smith et al., 1990).

Synthesis and Solid Phase Extraction Performance Study

The development of dummy molecularly imprinted polymers (DMIPs) for NNAL has been researched. This involves studying the molecular recognition characteristics of these polymers, which is important in the analytical determination of NNAL in various samples (Zhang et al., 2013).

Human Microsomes and Cytochromes Studies

The metabolism of NNAL in human lung and liver microsomes and cytochromes expressed in hepatoma cells has been a subject of research. Understanding how NNAL is metabolized in human tissues helps in assessing its carcinogenic potential and its role in tobacco-related cancers (Smith et al., 1992).

Enantiomer Metabolism and Formation Studies

Research has been conducted on the formation and metabolism of NNAL enantiomers in vitro in mouse, rat, and human tissues. This is significant in understanding the stereochemical aspects of NNAL metabolism and its implications for carcinogenicity (Upadhyaya et al., 2000).

Mechanism of Action

Target of Action

Iso-NNAL, also known as 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, is a major metabolite of the tobacco-specific carcinogen NNK . The primary target of Iso-NNAL is the Liver Kinase B1 (LKB1) . LKB1 is a serine/threonine kinase that plays a crucial role in cellular energy metabolism, cell polarity, and DNA damage response .

Mode of Action

Iso-NNAL interacts with its target, LKB1, in an isomer-dependent manner . The ®-isomer of Iso-NNAL promotes cell proliferation, enhances migration, and induces drug resistance, while the (S)-isomer has much weaker effects . This interaction results in the phosphorylation and deactivation of LKB1, contributing to enhanced proliferation, migration, and drug resistance .

Biochemical Pathways

Iso-NNAL affects the biochemical pathways involving LKB1 . The deactivation of LKB1 by Iso-NNAL leads to alterations in downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway . This can result in changes in cellular energy metabolism and cell polarity .

Pharmacokinetics

The pharmacokinetics of Iso-NNAL involves its formation from NNK and its further metabolism . In all systems, (S)-NNAL was the predominant enantiomer formed, ranging from 90 to 98% in the rodent tissues and averaging 64, 90 and >95% in human liver microsomes, liver cytosol and red blood cells, respectively . Both ®- and (S)-NNAL were metabolized at similar rates by α-hydroxylation, considered to be the major metabolic activation pathway of NNAL .

Result of Action

The action of Iso-NNAL results in molecular and cellular effects that promote lung cancer progression . The phosphorylation and deactivation of LKB1 by Iso-NNAL enhance cell proliferation and migration and induce drug resistance . These effects contribute to the progression of lung cancer .

Action Environment

The action of Iso-NNAL can be influenced by environmental factors. For instance, the presence of Iso-NNAL in smokeless tobacco products has raised health concerns due to its carcinogenic properties . Furthermore, the levels of Iso-NNAL in these products can vary, potentially affecting its action, efficacy, and stability .

properties

IUPAC Name

N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDMFFRDEFHWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920505
Record name delta-(Methylnitrosoamino)-3-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59578-66-4
Record name 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-(Methylnitrosoamino)-3-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLNITROSOAMINO)-4-(3-PYRIDYL)-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M56WXK8NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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